Product packaging for 2-(1-methyl-1H-indol-6-yl)acetic acid(Cat. No.:)

2-(1-methyl-1H-indol-6-yl)acetic acid

Cat. No.: B13181354
M. Wt: 189.21 g/mol
InChI Key: YNEFAQRAZUONGA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into indole derivatives has demonstrated their potential in various fields. Notably, structurally related indole-acetic acid compounds have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that target the colchicine binding site . Other indole derivatives have shown promise in oncology research, with one study reporting that a novel indole compound inhibited hepatocellular carcinoma growth through the upregulation of Sirtuin-3 (SIRT3), leading to the destabilization of HIF1α . Beyond oncology, indole-based molecules are also explored as ligands for central nervous system targets, such as serotonin receptors (5-HT 1A and 5-HT 2A ), which are implicated in regulating mood, cognition, and memory . Furthermore, certain indole derivatives like Lidorestat target aldose reductase, indicating potential for metabolic disease research . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore new chemical entities in these and other innovative pharmacological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B13181354 2-(1-methyl-1H-indol-6-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-methylindol-6-yl)acetic acid

InChI

InChI=1S/C11H11NO2/c1-12-5-4-9-3-2-8(6-10(9)12)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

YNEFAQRAZUONGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Methyl 1h Indol 6 Yl Acetic Acid and Analogues

Classical Approaches to Indole (B1671886) Synthesis and Their Adaptability

The foundational step in synthesizing 2-(1-methyl-1H-indol-6-yl)acetic acid is the formation of the indole ring system with a substituent at the 6-position, which can later be converted to the acetic acid moiety. Several classical indole syntheses offer pathways to achieve this.

The Fischer indole synthesis, a reaction discovered in 1883, is a robust and widely used method for constructing the indole nucleus from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of a 6-substituted indole, a p-substituted phenylhydrazine is the key starting material. The position of the substituent on the phenylhydrazine dictates its final position on the indole ring.

To prepare a precursor for this compound, one would start with a 4-substituted phenylhydrazine. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃·OEt₂. rsc.org

The adaptability of the Fischer synthesis allows for the introduction of various functional groups at the C6 position, which can then be elaborated into the acetic acid side chain. For instance, a 4-cyanophenylhydrazine could be used to produce a 6-cyanoindole (B17180), which can then be hydrolyzed to the corresponding carboxylic acid and further processed.

Starting PhenylhydrazineCarbonyl CompoundResulting Indole Precursor
4-MethylphenylhydrazinePyruvic acid6-Methylindole-2-carboxylic acid
4-MethoxyphenylhydrazineAcetaldehyde6-Methoxyindole
4-BromophenylhydrazineAcetone6-Bromo-2-methylindole

The Madelung synthesis offers an alternative route to indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org This method is particularly useful for preparing indoles that may be difficult to access via electrophilic substitution. To obtain a 6-substituted indole, the starting N-phenylamide must have a substituent at the para-position of the aniline (B41778) ring.

The reaction involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by a cyclization and dehydration sequence. wikipedia.org Traditional Madelung conditions are harsh, often requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org However, modern variations have been developed to proceed under milder conditions. A notable modification employs organolithium reagents to facilitate the cyclization of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org

For the synthesis of a precursor to this compound, one could envision starting with an appropriately substituted N-(4-substituted-2-methylphenyl)amide. The substituent at the 4-position would ultimately reside at the 6-position of the indole ring.

The Reissert indole synthesis provides a pathway to indoles or substituted indoles starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate derivative. This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org

To apply this method for a 6-substituted indole, one would need to start with a 4-substituted-2-nitrotoluene. The substituent at the 4-position of the starting material will be located at the 6-position of the resulting indole. The indole-2-carboxylic acid product can then be decarboxylated if necessary, or the carboxylic acid group at C2 can be retained for further modifications. The Reissert synthesis is advantageous for producing indoles with specific substitution patterns that might be challenging to achieve with other methods.

Starting MaterialKey IntermediateResulting Indole
4-Chloro-2-nitrotolueneEthyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate6-Chloroindole-2-carboxylic acid
4-Methyl-2-nitrotolueneEthyl 3-(4-methyl-2-nitrophenyl)-2-oxopropanoate6-Methylindole-2-carboxylic acid

Targeted Functionalization Strategies for the Indole Acetic Acid Moiety

Once the 6-substituted indole core is synthesized, the next stages involve the introduction of the methyl group at the N1-position and the construction of the acetic acid side chain at the C6-position.

The functionalization of the indole nitrogen is a critical step in the synthesis of this compound. Both alkylation and acylation reactions can be employed to introduce substituents at the N1-position.

N-Alkylation: Direct N-alkylation of the indole ring can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent is crucial for achieving high regioselectivity for N1-alkylation over C3-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Methyl iodide or dimethyl sulfate (B86663) are typically used as methylating agents. For instance, a 6-substituted indole can be treated with NaH in a solvent like DMF or THF, followed by the addition of methyl iodide to yield the corresponding N-methylated indole. mdpi.com

N-Acylation: N-acylation of indoles introduces an acyl group at the nitrogen atom. This can serve as a protecting group or as a precursor for other functional groups. rsc.org While direct acylation of indoles often occurs at the more nucleophilic C3 position, selective N-acylation can be achieved under specific conditions. rsc.org Methods for N-acylation include the use of acyl chlorides or anhydrides in the presence of a base, or through catalyst-mediated reactions. For example, chemoselective N-acylation can be performed using thioesters as the acyl source in the presence of cesium carbonate. nih.gov

Reaction TypeReagentsProduct
N-MethylationMethyl iodide, Sodium hydrideN-Methylindole
N-AcetylationAcetic anhydride, Sodium acetateN-Acetylindole
N-BenzoylationBenzoyl chloride, PyridineN-Benzoylindole

The final key transformation is the introduction of the acetic acid side chain at the C6-position of the 1-methylindole (B147185) nucleus. This can be accomplished through various synthetic strategies, often starting from a precursor functional group at the C6-position that was incorporated during the initial indole synthesis.

One common approach involves the conversion of a 6-cyanoindole derivative. The cyano group can be hydrolyzed to a carboxylic acid, which is then subjected to a homologation sequence. For example, the carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a halide and subsequently reacted with a cyanide source to introduce a cyanomethyl group. Hydrolysis of this nitrile would then yield the desired acetic acid.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed. A 6-bromo-1-methylindole can be coupled with a suitable two-carbon building block. For instance, a Heck reaction with an acrylate (B77674) followed by reduction and hydrolysis, or a Sonogashira coupling with a protected acetylene (B1199291) followed by hydration and oxidation, could lead to the desired acetic acid side chain.

Another strategy involves the direct C-H functionalization of the C6-position, although achieving regioselectivity at C6 over other positions on the indole ring can be challenging. Recent advancements in catalysis have shown promise in the direct functionalization of the C6-position of indoles. acs.org

Introduction of the Acetic Acid Side Chain at C6-position

Carboxymethylation Reactions and Precursor Transformations

Direct carboxymethylation at the C6 position of the 1-methylindole nucleus is challenging due to the preferential electrophilic substitution at the C3 position of the pyrrole (B145914) ring. Therefore, synthetic strategies typically rely on the transformation of a precursor functional group already situated at the C6 position.

A common approach involves the conversion of a 1-methyl-1H-indole-6-carboxaldehyde intermediate. This aldehyde can be transformed into the target acetic acid derivative through several steps. One such pathway is the formation of a cyanohydrin, followed by reduction of the hydroxyl group and subsequent hydrolysis of the nitrile to the carboxylic acid.

Alternatively, a 6-cyano-1-methyl-1H-indole precursor can be utilized. This nitrile, which can be prepared from a 6-haloindole via nucleophilic substitution, serves as a direct precursor to the carboxylic acid through hydrolysis, typically under acidic or basic conditions. The resulting 1-methyl-1H-indole-6-carboxylic acid can then be subjected to homologation to furnish the final product.

Another viable precursor is 1-methyl-6-(nitromethyl)-1H-indole. This can be prepared by reacting 1-methyl-1H-indole-6-carboxaldehyde with nitromethane. The resulting nitromethyl derivative can then be converted to the corresponding carboxylic acid via the Nef reaction or other related transformations.

Homologation Strategies for Acetic Acid Derivatives

Homologation, the process of extending a carbon chain by one unit, represents a powerful strategy for synthesizing this compound from a more readily accessible precursor, 1-methyl-1H-indole-6-carboxylic acid. The Arndt-Eistert reaction is a classic and effective method for this one-carbon chain extension. nrochemistry.comorganic-chemistry.orgwikipedia.org

The sequence begins with the conversion of 1-methyl-1H-indole-6-carboxylic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate, with the loss of HCl. nrochemistry.comwikipedia.org The key step is the Wolff rearrangement of the α-diazoketone, which is promoted thermally, photochemically, or, most commonly, by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate. organic-chemistry.org This rearrangement expels nitrogen gas and generates a highly reactive ketene (B1206846) intermediate. Finally, the ketene is trapped by a nucleophile, such as water, to yield the homologated carboxylic acid, this compound. organic-chemistry.orgwikipedia.org The reaction tolerates a wide variety of functional groups and is known for proceeding with retention of stereochemistry if a chiral center is present adjacent to the carboxyl group. nrochemistry.com

StepReactantReagentsIntermediate/ProductPurpose
11-Methyl-1H-indole-6-carboxylic acidSOCl₂ or (COCl)₂1-Methyl-1H-indole-6-carbonyl chlorideActivation of carboxylic acid
21-Methyl-1H-indole-6-carbonyl chlorideCH₂N₂2-Diazo-1-(1-methyl-1H-indol-6-yl)ethan-1-oneFormation of α-diazoketone
32-Diazo-1-(1-methyl-1H-indol-6-yl)ethan-1-oneAg₂O, H₂O, HeatThis compoundWolff rearrangement and hydration

Regioselective Synthesis of 6-Substituted Indoles

Achieving substitution specifically at the C6 position of the indole ring is a critical challenge in the synthesis of the target compound. The inherent electronic properties of the indole nucleus favor reactions at the C3, C2, and N1 positions. Therefore, regioselective methods are paramount, which can be divided into direct functionalization of the indole core and construction of the ring from an already substituted precursor.

Strategies for Direct Introduction of Substituents at the C6 Position

Direct C-H functionalization of the indole benzene (B151609) ring is an atom-economical but challenging approach. The quasi-equivalent reactivity of the C4, C5, C6, and C7 positions makes regioselective functionalization difficult. nih.gov Advanced methods often employ a directing group on the indole nitrogen to steer a metal catalyst to a specific C-H bond.

For instance, a copper-catalyzed direct arylation at the C6 position has been achieved using a removable N-P(O)tBu₂ directing group. acs.org This strategy leverages the formation of a stable six-membered cyclometalated intermediate that positions the catalyst for selective C-H activation at the C6 position. While this example demonstrates arylation, the principle could potentially be adapted for the introduction of other functional groups that serve as precursors to the acetic acid side chain. Cross-dehydrogenative coupling (CDC) reactions have also emerged as powerful tools for indole functionalization, though achieving C6 selectivity remains an active area of research. chim.it

Sequential Synthesis via Pre-functionalized Aromatic Precursors

The most reliable and widely used method for synthesizing 6-substituted indoles is to construct the indole ring from an aromatic precursor that already contains the desired substituent at the appropriate position. The Fischer indole synthesis is a cornerstone of this approach. wikipedia.orgbyjus.com

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. byjus.comnih.gov To synthesize a 6-substituted indole, a para-substituted phenylhydrazine is required. For the synthesis of the target compound's core, one could start with (4-cyanomethylphenyl)hydrazine or a protected version thereof. Reaction with a suitable carbonyl compound, such as acetone, followed by acid-catalyzed indolization, would yield 2-(2,3-dimethyl-1H-indol-6-yl)acetonitrile. Subsequent N-methylation and hydrolysis would lead to the desired product.

A more direct route using the Fischer synthesis would involve reacting 1-methyl-1-(4-nitrophenyl)hydrazine (B15342875) with ethyl levulinate. The resulting hydrazone, upon cyclization, would form ethyl 2-(1-methyl-5-nitro-1H-indol-3-yl)propanoate. While this illustrates the principle, achieving the 6-substituted acetic acid requires a different starting phenylhydrazine, such as one derived from 4-aminophenylacetic acid. The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly influence the reaction's outcome and yield. wikipedia.orgsharif.edu

Indole Synthesis MethodPrecursorCarbonyl PartnerCatalystProduct Type
Fischer Synthesis(4-Substituted-phenyl)hydrazineAldehyde or KetoneBrønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂)6-Substituted Indole
Bischler-Möhlau Synthesisα-Halo-ketone4-Substituted AnilineNone (thermal) or Acid2-Aryl-6-substituted Indole
Madelung SynthesisN-(4-Substituted-2-methylphenyl)amideN/AStrong Base (e.g., t-BuOK)6-Substituted Indole

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and environmentally benign methodologies. In the context of indole synthesis, this translates to the use of catalytic methods that minimize waste, reduce reaction times, and employ safer reagents and solvents.

Green approaches to classical methods like the Fischer indole synthesis have been developed. These include using microwave irradiation to dramatically shorten reaction times, employing environmentally friendly solvents like water with specialized ionic liquid catalysts, or developing solvent-free mechanochemical methods. rsc.orgnewhaven.edursc.org Microwave-assisted organic synthesis (MAOS) has been successfully applied to various indole-forming reactions, offering advantages of rapid heating, cleaner reactions, and often improved yields. nih.govresearchgate.netingentaconnect.comsciforum.net

Catalytic Methods (e.g., Metal-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis and functionalization of indoles, providing a versatile route to 6-substituted derivatives. scilit.com A common strategy involves using a 6-bromo-1-methyl-1H-indole as a versatile building block. This intermediate can be prepared via regioselective bromination or through a multi-step synthesis starting from a brominated aniline derivative.

Mizoroki-Heck Reaction: The Heck reaction provides an efficient method for forming the C-C bond required for the acetic acid side chain. organic-chemistry.org The 6-bromo-1-methyl-1H-indole can be coupled with an acrylate ester, such as methyl or tert-butyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.govugent.be This reaction forms a 6-alkenyl indole derivative. Subsequent catalytic hydrogenation of the double bond, followed by hydrolysis of the ester group, affords the target this compound.

ReactantsCatalyst SystemBaseSolventProduct Type
6-Bromo-1-methylindole + Alkyl acrylatePd(OAc)₂, P(o-tol)₃Et₃N or K₂CO₃DMF or AcetonitrileAlkyl 3-(1-methyl-1H-indol-6-yl)acrylate
6-Bromo-1-methylindole + StyrenePd-NHC complexK₂CO₃DMF1-Methyl-6-styryl-1H-indole

Suzuki-Miyaura Coupling: The Suzuki reaction offers another robust pathway. nih.gov This involves the coupling of a 6-halo-1-methylindole or, alternatively, a 1-methyl-1H-indol-6-ylboronic acid derivative with a suitable coupling partner. For instance, 6-bromo-1-methyl-1H-indole can be coupled with a reagent like (2-(tert-butoxy)-2-oxoethyl)zinc chloride using a palladium catalyst to introduce the protected acetic acid moiety directly. Alternatively, 2,3,6-tribromo-1-methyl-1H-indole has been shown to undergo selective Suzuki-Miyaura cross-coupling reactions, highlighting the potential for regioselective functionalization even on polyhalogenated substrates. researchgate.net

Solvent-Free or Aqueous Medium Syntheses

In recent years, the principles of green chemistry have been applied to the synthesis of indole derivatives to reduce environmental impact by minimizing waste and avoiding hazardous solvents. researchgate.net These approaches often involve solvent-free conditions or the use of water as a benign reaction medium.

Solvent-free reactions represent an ideal green synthetic method. For instance, a ZrCl4-catalyzed Michael addition of 2-phenylindole (B188600) with chalcones has been effectively carried out under solvent-free conditions assisted by microwaves, yielding 3-(3-oxoaryl) indole derivatives with high efficiency. researchgate.net Another approach involves the unexpected synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles through the solvent-free addition of indole to aldehydes. researchgate.net While not directly producing indole acetic acids, these methods highlight the feasibility of forming key C-C bonds in the absence of traditional organic solvents.

The use of water as a solvent is another cornerstone of green chemistry. Researchers have developed one-pot multicomponent condensation reactions for synthesizing Schiff bases from 1H-indole-2,3-diones and amino acids using water as the solvent and lemon juice as a natural acid catalyst. ijacskros.com This demonstrates the potential for aqueous media in reactions starting from functionalized indoles. Furthermore, an innovative two-step reaction to assemble the indole core from anilines and isocyanides proceeds under mild conditions using ethanol, a more environmentally friendly solvent than many traditional alternatives. rsc.org

Table 1: Examples of Green Synthetic Approaches for Indole Derivatives

Reaction Type Key Reactants Catalyst/Medium Conditions Key Advantages Reference
Michael Addition 2-Phenylindole, Chalcones ZrCl4 / Solvent-free Microwave High efficiency, short reaction time researchgate.net
Schiff Base Synthesis 1H-Indole-2,3-diones, Amino acids Lemon Juice / Water N/A Use of natural acid and green solvent ijacskros.com
Ugi MCR / Cyclization Anilines, Isocyanides Formic Acid / Ethanol Mild Benign solvent, no metal catalyst rsc.org

Microwave-Assisted and Photochemical Synthetic Routes

Alternative energy sources like microwaves and light provide powerful tools for accelerating reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for the rapid preparation of indole analogues. nih.govajrconline.org This method can dramatically reduce reaction times and improve yields. ajrconline.org The Fischer indole synthesis, a cornerstone of indole chemistry, has been widely adapted for microwave conditions. acs.orgresearchgate.nettandfonline.com For example, a one-pot reaction of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride with substituted acetophenones in ethanol, using a catalytic amount of acetic acid, afforded 2-substituted indole derivatives in up to 93% yield under microwave irradiation at 80°C for just 10 minutes. researchgate.net

Microwave heating has also been successfully applied to palladium-catalyzed intramolecular oxidative coupling reactions to form functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com In one case, the cyclization of an N-aryl enamine derivative under microwave heating (DMF, 60°C, 3 hours) resulted in a 94% yield, a significant improvement over the 89% yield obtained after 16 hours with conventional heating. mdpi.com Similarly, an efficient and rapid synthesis of 1-acetyl-1H-indol-3-yl acetates was achieved through the microwave-assisted cyclisation of 2-[(carboxymethyl)amino]benzoic acids in just one minute at 80°C. reading.ac.ukresearchgate.net

Table 2: Selected Microwave-Assisted Syntheses of Indole Analogues

Reaction Type Starting Materials Conditions Solvent Product Type Yield Reference
Fischer Indole Synthesis Hydrazine derivative, Aryl ketones 80°C, 10 min, 300W Ethanol 2-Aryl Indoles Up to 93% researchgate.net
Pd-Catalyzed Cyclization N-Aryl enamine 60°C, 3 hr DMF Indole-3-carboxylate 94% mdpi.com
Cyclisation/Decarboxylation 2-[(carboxymethyl)amino]benzoic acid 80°C, 1 min, 300W Acetic anhydride 1-Acetyl-1H-indol-3-yl acetate 34-71% reading.ac.ukresearchgate.net

Photochemical Synthetic Routes

Photochemistry offers unique reaction pathways for the synthesis and modification of organic molecules. While the direct photochemical synthesis of this compound is not widely documented, related studies demonstrate the potential of this approach. The plant hormone indole-3-acetic acid (IAA) is known to be a photo-labile compound, and its photodegradation can be influenced by other molecules, indicating its reactivity to light. nih.gov

More constructively, photochemical reactions have been used to synthesize complex heterocyclic structures. For example, 2-(2-formylphenoxy)acetic acid and its esters undergo photocyclization when irradiated at 365 nm in dimethyl sulfoxide, yielding chromanone and benzofuranone derivatives. rsc.orgnih.gov This showcases the use of light to induce ring-closure in acetic acid derivatives. Another relevant example is the rapid photochemical synthesis of 6-methyl-1-indanone, a related bicyclic structure, based on a photoinduced intramolecular hydrogen transfer. psu.edu These examples suggest that photochemical strategies could be developed for the cyclization or functionalization steps in the synthesis of complex indole acetic acids.

Table 3: Relevant Photochemical Reactions for Indole-Related Structures

Reaction Type Substrate Wavelength Key Outcome Reference
Photocyclization 2-(2-Formylphenoxy)acetic acid esters 365 nm Synthesis of chromanones/benzofuranones rsc.orgnih.gov
Intramolecular H-transfer α-chloro-2,5-dimethylacetophenone UV light Synthesis of 6-methyl-1-indanone psu.edu

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the chemical compound this compound could not be located.

The requested article, which was to focus on the advanced spectroscopic and structural characterization of this specific compound, cannot be generated as the necessary ¹H NMR, ¹³C NMR, two-dimensional NMR, and mass spectrometry data are not available in the public domain.

Searches for the compound's synthesis, CAS number, and related analytical data did not yield any publications containing the specific experimental details required to fulfill the user's request. While information on isomeric compounds such as 2-(1-methyl-1H-indol-3-yl)acetic acid and 2-(1-methyl-1H-indol-5-yl)acetic acid is available, this information is not transferable to the 6-substituted isomer requested.

Therefore, the generation of a scientifically accurate and detailed article on the nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) of this compound is not possible at this time due to the absence of foundational experimental data.

Advanced Spectroscopic and Structural Characterization of 2 1 Methyl 1h Indol 6 Yl Acetic Acid

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. echemi.com The IR spectrum of 2-(1-methyl-1H-indol-6-yl)acetic acid is expected to display several characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic indole (B1671886) system, and alkyl C-H bonds.

The most diagnostic feature of a carboxylic acid is the very broad O-H stretching vibration, which is anticipated to appear in the 2500-3300 cm⁻¹ region. tutorchase.com This broadening is a result of intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state. orgchemboulder.com Another key peak is the intense C=O (carbonyl) stretching band, expected between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also likely feature a C-O stretching vibration between 1210-1320 cm⁻¹. orgchemboulder.com

The indole ring structure would contribute several peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions typically appear in the 1450-1620 cm⁻¹ region. researchgate.net The C-H bonds of the methyl group on the indole nitrogen and the methylene (B1212753) group of the acetic acid side chain would produce stretching absorptions in the 2850-3000 cm⁻¹ range.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3300-2500 Broad, Strong O-H Stretch Carboxylic Acid
~3100-3000 Medium C-H Stretch Aromatic (Indole)
~2980-2850 Medium-Weak C-H Stretch Alkyl (CH₃, CH₂)
~1725-1700 Strong, Sharp C=O Stretch Carboxylic Acid
~1620-1450 Medium-Weak C=C Stretch Aromatic (Indole)
~1320-1210 Medium C-O Stretch Carboxylic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores—parts of a molecule that absorb light in the UV or visible range. libretexts.org For this compound, the chromophore is the indole ring system.

Indole and its derivatives typically exhibit two or three distinct absorption bands in the UV region, corresponding to π → π* electronic transitions. nih.gov The spectrum is expected to show a strong absorption band around 200-230 nm and another set of bands with finer vibronic structure between 260-310 nm. nih.govniscpr.res.in The exact positions of these absorption maxima (λmax) are influenced by the substitution pattern on the indole ring and the solvent used for analysis. core.ac.uk Studies on related indole-3-acetic acids show absorbance maxima in these characteristic regions. nih.govresearchgate.net

Hypothetical UV-Vis Spectroscopy Data for this compound in a Polar Solvent (e.g., Ethanol)

Expected λmax (nm) Electronic Transition Chromophore
~220 π → π* (¹Bₐ ← ¹A) Indole Ring
~280 π → π* (¹Lₐ ← ¹A) Indole Ring

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

A search of crystallographic databases found no publicly available crystal structure for this compound. If such data were available, it would be expected to reveal key structural details. For instance, the indole ring system would be confirmed as largely planar. Of particular interest would be the intermolecular interactions in the crystal lattice. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule bonds to the carbonyl oxygen of a neighboring molecule. orgchemboulder.com X-ray analysis would confirm the presence and geometry of such interactions, which dictate the crystal packing and influence the material's physical properties.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatography is essential for separating, identifying, and quantifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used for the purity assessment and isolation of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for analyzing non-volatile or thermally sensitive compounds. nih.gov Reversed-phase HPLC (RP-HPLC) would be the method of choice for this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. academicjournals.org

For this compound, a suitable mobile phase would likely consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.com To ensure good peak shape and reproducible retention times, a small amount of acid (e.g., formic acid or acetic acid) is typically added to the mobile phase to suppress the ionization of the carboxylic acid group. mdpi.com Purity would be assessed by the presence of a single major peak in the chromatogram, and the compound could be isolated by collecting the corresponding fraction. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima, such as ~280 nm. academicjournals.org

Illustrative RP-HPLC Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Methanol/Water containing 0.1% Formic Acid
Flow Rate ~1.0 mL/min
Detection UV at 280 nm

| Column Temp. | 25-30 °C |

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. documentsdelivered.com Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. nih.gov

To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative, most commonly an ester (e.g., a methyl or ethyl ester). documentsdelivered.comnih.gov This can be achieved by reacting the compound with an appropriate reagent before injection. The resulting ester can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. researchgate.netresearchgate.net

Illustrative GC Parameters for Analysis (after derivatization to methyl ester)

Parameter Condition
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational and Theoretical Investigations of 2 1 Methyl 1h Indol 6 Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(1-methyl-1H-indol-6-yl)acetic acid, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis would explore the different spatial arrangements (conformers) of the acetic acid side chain relative to the indole (B1671886) ring. This is particularly important for the rotatable bonds, such as the C-C bond connecting the methylene (B1212753) group to the indole ring and the C-C bond within the acetic acid moiety. The relative energies of these conformers would be calculated to identify the most stable and low-energy structures.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Calculated Value (Illustrative)
Bond Length C-N (indole) 1.37 Å
Bond Length C=C (indole) 1.39 Å
Bond Length C-C (side chain) 1.51 Å
Bond Length C=O (carboxyl) 1.21 Å
Bond Length C-O (carboxyl) 1.35 Å
Bond Angle C-N-C (indole) 108.5°
Bond Angle C-C-C (side chain) 112.0°

Note: The data in this table is illustrative and not based on actual experimental or calculated results for the specific compound.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties. This involves the study of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller gap generally indicates higher reactivity. irjweb.com For a molecule like this compound, the HOMO would likely be localized on the electron-rich indole ring, while the LUMO might be distributed over the acetic acid group or the aromatic system.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

Property Calculated Value (Illustrative)
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV

Note: The data in this table is illustrative and not based on actual experimental or calculated results for the specific compound.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is performed to confirm that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the predicted spectra with experimental data, one can validate the computational model and assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the N-H stretch (if not methylated, but here we have N-CH3), C-H stretches of the aromatic ring and methyl group, the C=O stretch of the carboxylic acid, and the O-H stretch.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach allows for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

Exploration of Conformational Landscape in Solution

While DFT calculations provide information about the molecule in a vacuum, MD simulations can explore its behavior in a more realistic environment, such as in water or an organic solvent. nih.gov For this compound, MD simulations would reveal how the presence of solvent molecules influences the preferred conformations of the acetic acid side chain. The simulations would track the trajectories of all atoms over a period of time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformational states.

Intermolecular Interaction Dynamics

MD simulations are also invaluable for studying how molecules interact with each other. For this compound, this could involve simulating its interaction with solvent molecules, other molecules of the same compound (to study aggregation), or with a biological target like a protein. mdpi.com The simulations would provide details on the types and strengths of intermolecular forces at play, such as hydrogen bonds between the carboxylic acid group and water, or π-π stacking interactions between the indole rings of adjacent molecules. nih.gov

Table of Compounds

Compound Name

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding and predicting chemical reactivity.

For this compound, an MEP map would highlight distinct electrostatic potential regions. The carboxylic acid group is expected to be the most prominent region of negative electrostatic potential, primarily due to the high electronegativity of the oxygen atoms. This electron-rich area, typically colored red on an MEP map, signifies the primary site for electrophilic attacks and hydrogen bonding interactions. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive electrostatic potential, appearing as a blue region, making it a likely site for nucleophilic interaction.

Theoretical studies on related indole compounds, such as indole-3-acetic acid, have shown that the electrostatic potential is key to their biological activity, influencing their interaction with protein receptors. nih.gov For instance, the electrostatic interactions between the inhibitor and the enzyme-NADP(+) complex were found to be significant for the inhibitory efficacy of 1-indole acetic acid. nih.gov The MEP map of this compound would therefore be a critical tool in predicting its binding orientation and affinity within a biological target.

Molecular Region Predicted Electrostatic Potential Predicted Color on MEP Map Implication for Reactivity
Carboxylic Acid Oxygen AtomsStrongly NegativeRedSite for electrophilic attack, hydrogen bond acceptor
Carboxylic Acid Hydrogen AtomStrongly PositiveBlueSite for nucleophilic attack, hydrogen bond donor
Indole Ring (π-system)Moderately NegativeYellow/OrangeInvolvement in π-π stacking interactions
N-Methyl GroupSlightly PositiveGreen/Light BlueMinor influence on overall reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Indole Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are fundamental in drug discovery and medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For indole compounds, QSAR studies have been widely applied to explore their diverse pharmacological activities. nih.govorientjchem.org

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For indole frameworks, a variety of descriptors are typically employed to capture their unique electronic, steric, and hydrophobic characteristics.

Commonly Used Molecular Descriptors for Indole Frameworks:

Electronic Descriptors: These describe the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons and are related to its reactivity.

Partial Atomic Charges: These indicate the charge distribution within the molecule.

Steric Descriptors: These relate to the size and shape of the molecule.

Molecular Weight (MW): A basic descriptor of molecular size.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Indices (e.g., Kier & Hall indices, Balaban index): These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

LogP (Partition Coefficient): This is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a critical factor in determining how a drug is distributed in the body.

Quantum Chemical Descriptors:

Enthalpy of Formation: The change in enthalpy when the molecule is formed from its constituent elements.

The table below summarizes some of the key descriptors used in QSAR studies of indole derivatives.

Descriptor Class Specific Descriptor Information Encoded
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability, reactivity
StericMolar Refractivity (MR)Molecular volume and polarizability
HydrophobicLogPLipophilicity and membrane permeability
TopologicalBalaban IndexMolecular branching and connectivity
Quantum ChemicalTotal EnergyMolecular stability

In QSAR modeling, once the molecular descriptors are calculated for a series of indole compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the activity. mdpi.com This equation can then be used to predict the activity of new, untested indole derivatives.

For indoleacetic acid derivatives, QSAR studies have revealed important correlations between their structural features and biological activities. For instance, substitutions on the indole ring can significantly impact activity. Electron-withdrawing or bulky groups at certain positions might either enhance or diminish the interaction with a biological target. researchgate.net

A hypothetical QSAR equation for a series of indoleacetic acid derivatives might look like:

Biological Activity (log 1/IC50) = c0 + c1(LogP) + c2(MR) - c3*(LUMO Energy)

In this equation:

c0, c1, c2, and c3 are regression coefficients determined by the statistical analysis.

A positive coefficient for LogP and MR would suggest that increasing lipophilicity and molecular volume are favorable for the biological activity.

A negative coefficient for LUMO Energy would indicate that a lower LUMO energy, which corresponds to a better electron-accepting ability, is beneficial for the activity.

Through the analysis of such QSAR models, researchers can gain insights into the key molecular interactions driving the biological effect. For example, a strong correlation with hydrophobic descriptors might suggest that the compound binds to a hydrophobic pocket in the target protein. Similarly, a significant contribution from electronic descriptors could point towards the importance of electrostatic or charge-transfer interactions in the binding process. These insights are invaluable for the rational design of more potent and selective indole-based therapeutic agents.

Chemical Reactivity and Derivatization Studies of 2 1 Methyl 1h Indol 6 Yl Acetic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid moiety of 2-(1-methyl-1H-indol-6-yl)acetic acid is a prime site for derivatization, allowing for the introduction of various functional groups through well-established organic transformations. These modifications can significantly alter the compound's physicochemical properties.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods such as Fischer esterification, involving refluxing the carboxylic acid in an alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄, HCl), are applicable. Alternatively, for substrates sensitive to strong acids, milder conditions can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or the reaction of the carboxylate salt with an alkyl halide. researchgate.netpeptide.com The use of solid acid catalysts or enzymatic approaches, for instance with lipase, represents greener alternatives for this transformation. organic-chemistry.orgmedcraveonline.com

Amidation: The synthesis of amides from this compound can be achieved through several reliable methods. A common two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation, which avoids the isolation of the often-sensitive acyl chloride, is frequently preferred. This is accomplished using peptide coupling reagents that activate the carboxylic acid in situ. A wide array of such reagents is available, including carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. peptide.com Other modern coupling agents include HATU, HBTU, and PyBOP. luxembourg-bio.com More recently, reagents like methyltrimethoxysilane (B3422404) have been shown to be effective for direct amidation. acs.org

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagents and ConditionsProduct TypeReference
Esterification (Fischer)ROH (e.g., CH₃OH, C₂H₅OH), cat. H₂SO₄, refluxAlkyl ester google.com
Esterification (DCC Coupling)ROH, DCC, cat. DMAP, CH₂Cl₂Alkyl ester peptide.com
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂, reflux 2. R¹R²NH, base (e.g., Et₃N)Amide luxembourg-bio.com
Amidation (Direct Coupling)R¹R²NH, EDC/HOBt or HATU, DMF or CH₂Cl₂Amide peptide.comresearchgate.net

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1-methyl-1H-indol-6-yl)ethanol. This transformation typically requires strong reducing agents due to the low electrophilicity of the carboxyl carbon.

Reduction to Alcohol: Classical methods for this reduction involve the use of powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. researchgate.net Diborane (B₂H₆), often used as a THF complex (BH₃·THF), is another effective reagent that readily reduces carboxylic acids. researchgate.net In recent years, catalytic methods have been developed as milder and more sustainable alternatives. One such method is the manganese(I)-catalyzed hydrosilylation, which has been successfully applied to reduce various carboxylic acids, including indole-3-acetic acid, to their corresponding alcohols using phenylsilane (B129415) (PhSiH₃) as the reductant. nih.govresearchgate.netacs.org Biocatalytic reductions using whole-cell systems also present a green chemistry approach to this transformation. rsc.org

Further Derivatization of the Alcohol: The resulting primary alcohol, 2-(1-methyl-1H-indol-6-yl)ethanol, is a versatile intermediate for further chemical synthesis. It can undergo a range of standard alcohol reactions:

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which is then treated with an alkyl halide.

Esterification: The alcohol can be acylated to form esters by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or by direct esterification with another carboxylic acid under acidic conditions (e.g., Steglich esterification).

Conversion to Halides: The hydroxyl group can be replaced by a halogen. For example, treatment with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can be used to synthesize the bromide.

Transformations on the Indole (B1671886) Ring System

The indole core is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The position of substitution is governed by the electronic effects of the existing substituents: the indole nitrogen, the N-methyl group, and the acetic acid side chain at the C6 position.

Electrophilic Aromatic Substitution Patterns on the Indole Core

The indole ring system readily undergoes electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atom's lone pair strongly activates the ring, particularly the pyrrole (B145914) portion. For a generic indole, the C3 position is the most nucleophilic and the preferred site of electrophilic attack. In this compound, the directing effects of the substituents must be considered.

Indole Nitrogen and N-Methyl Group: These are powerful activating groups that direct electrophiles primarily to the C3 position. They also activate the C5 and C7 positions of the benzene (B151609) ring.

C6-Acetic Acid Side Chain: This group is deactivating and acts as a meta-director relative to its own position (i.e., it directs incoming electrophiles to the C5 and C7 positions). rsc.org

Considering these combined effects, the C3 position remains the most probable site for electrophilic attack due to the overwhelming activating effect of the heterocyclic nitrogen. If the C3 position is blocked or if reaction conditions are harsh, substitution may occur on the benzene portion of the ring. The C5 and C7 positions are activated by the indole nitrogen and meta to the deactivating C6-substituent, making them the next most likely sites. Steric hindrance from the C6-side chain might influence the ratio of C5 to C7 substitution. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionTypical ReagentsPredicted Major Product(s)Reference
HalogenationNBS, NCS, or Br₂ in a polar solvent3-Halo derivative wikipedia.org
NitrationHNO₃/H₂SO₄ (carefully controlled) or milder reagents like Cu(NO₃)₂3-Nitro derivative wikipedia.org
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃) or Vilsmeier-Haack (POCl₃/DMF)3-Acyl derivative nih.gov
Mannich ReactionCH₂O, R₂NH, CH₃COOH3-(Dialkylaminomethyl) derivative (Gramine analogue) nih.gov

N-Substituent Chemical Transformations and Stability

The N-methyl group on the indole nitrogen is generally chemically robust. rsc.org It is stable under a wide range of acidic, basic, and reductive conditions commonly used for modifying the side chain or other parts of the indole ring. The methylation of the indole nitrogen itself is a common synthetic step to protect the N-H proton or to modulate biological activity. st-andrews.ac.uknih.gov

While stable, the N-methyl group is not entirely inert. Demethylation can be achieved under specific, often harsh, conditions. Reagents like boron tribromide (BBr₃) or certain strong Lewis acids can effect N-demethylation, although this is not a trivial transformation and may not be compatible with other functional groups in the molecule. For most synthetic purposes involving derivatization of the side chain or other ring positions, the N-methyl group can be considered a stable substituent. nih.gov

Reactions Involving the Acetic Acid Side Chain and the Indole Ring

Reactions that involve the participation of both the acetic acid side chain and the indole ring typically result in the formation of new cyclic structures. Intramolecular cyclization reactions are a powerful tool for constructing complex polycyclic systems. encyclopedia.pub

For this compound, an intramolecular Friedel-Crafts-type acylation is a plausible transformation. This would involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using SOCl₂ or (COCl)₂) or a mixed anhydride. In the presence of a Lewis acid (e.g., AlCl₃, SnCl₄) or a strong protic acid (e.g., polyphosphoric acid), the resulting electrophilic acyl group could attack an electron-rich position on the indole ring.

The possible sites for cyclization are the C5 and C7 positions.

Cyclization at C5: This would lead to the formation of a new six-membered ring, resulting in a pyrrolo[3,2,1-ij]quinoline ring system.

Cyclization at C7: This would also form a six-membered ring, yielding a pyrido[3,2,1-jk]carbazole derivative.

The feasibility and regioselectivity of such a cyclization would depend on the reaction conditions, the relative nucleophilicity of the C5 and C7 positions, and the thermodynamic stability of the resulting tricyclic ketone products. encyclopedia.pubrsc.orgmdpi.com

Synthesis of Structurally Related Indole Derivatives

The indole nucleus is a versatile scaffold in medicinal chemistry, and its functionalization has led to the development of numerous biologically active compounds. The synthesis of derivatives of this compound often involves modifications at various positions of the indole ring, alterations to the acetic acid side chain, or fusion with other heterocyclic systems. These structural modifications are explored to modulate the physicochemical properties and biological activities of the parent compound.

Analogues with Different Substituents on the Indole Ring

The synthesis of analogues with varied substituents on the indole ring allows for a systematic investigation of structure-activity relationships. Common modifications include the introduction of electron-donating or electron-withdrawing groups at different positions of the benzene portion of the indole nucleus.

One of the most well-known substituted indole acetic acid derivatives is indomethacin, chemically known as 2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid. wikipedia.org Its synthesis involves multiple steps, starting from substituted phenylhydrazines and leading to the formation of the core indole structure, followed by the introduction of the acetic acid side chain. The presence of a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position significantly influences its activity. wikipedia.org

The synthesis of other analogues often follows the Fischer indole synthesis, a classic method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. For example, the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives can be achieved by reacting propiophenone (B1677668) with an appropriately substituted phenylhydrazine hydrochloride in glacial acetic acid. tandfonline.com This initial indole can then be further functionalized, for instance, by N-alkylation or N-acylation to introduce various substituents on the indole nitrogen. tandfonline.com

Another example is the synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide, which serves as a precursor for a variety of derivatives. nih.gov This compound is typically prepared from the corresponding ester of 5-methoxy-2-methyl-indole-3-acetic acid. The resulting acetohydrazide can then be reacted with different aldehydes to form Schiff bases, introducing a wide range of substituents. nih.gov

The position of the substituent also plays a crucial role. For instance, analogues such as 2-(6-methyl-1H-indol-3-yl)acetic acid are synthesized to explore the effect of substitution at the 6-position of the indole ring. uni.lunih.gov The synthesis of this compound would typically involve a Fischer indole synthesis using 4-methylphenylhydrazine.

Compound NameKey SubstituentsGeneral Synthetic ApproachReference
Indomethacin5-methoxy, 2-methyl, 1-(4-chlorobenzoyl)Multi-step synthesis involving formation of the substituted indole ring followed by side-chain introduction. wikipedia.org
3-Methyl-2-phenyl-1-substituted-indole derivatives3-methyl, 2-phenyl, various N1-substituentsFischer indole synthesis from propiophenone and substituted phenylhydrazines, followed by N-substitution. tandfonline.com
2-(5-Methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives5-methoxy, 2-methyl, various hydrazone derivativesReaction of the corresponding indole acetic acid ester with hydrazine, followed by condensation with aldehydes. nih.gov
2-(6-Methyl-1H-indol-3-yl)acetic acid6-methylFischer indole synthesis using 4-methylphenylhydrazine. uni.lunih.gov

Isomeric Forms of Indole Acetic Acids

The position of the acetic acid side chain on the indole ring defines the isomeric form of indole acetic acid. While 3-substituted indoles are the most common and extensively studied, other isomers also exist and can be synthesized. The specific isomer can have a profound impact on the molecule's chemical properties and biological function.

For example, 2-(1H-indol-2-yl)acetic acid is an isomer where the acetic acid moiety is attached to the C2 position of the indole ring. sigmaaldrich.com Its synthesis can be more challenging than that of the 3-substituted isomer. Similarly, 2-(1-methyl-1H-indol-2-yl)acetic acid is the N-methylated version of this isomer. uni.lu

The geometric isomerism of derivatives is also a significant area of study. For instance, the synthesis of 2-(1-methyl-1H-indol-3-ylmethylene)-1-aza-bicyclo[2.2.2]octan-3-one can result in both Z and E isomers. uky.edu The condensation reaction of 1-methyl-1H-indole-3-carboxaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one initially yields the Z isomer. This can then be converted to the E isomer through acid-catalyzed isomerization, for example, by treatment with a solution of hydrogen chloride. uky.edu The stereochemistry of these isomers can be confirmed by techniques such as X-ray crystallography.

Isomer TypeExample CompoundKey Structural FeatureSynthetic ConsiderationReference
Positional Isomer2-(1H-Indol-2-yl)acetic acidAcetic acid at C2 position.Requires specific synthetic routes to achieve substitution at C2. sigmaaldrich.com
Positional Isomer2-(1-Methyl-1H-indol-2-yl)acetic acidAcetic acid at C2 and methyl at N1.Involves N-methylation of the indole-2-acetic acid precursor. uni.lu
Geometric Isomer (Z/E)(Z)- and (E)-2-(1-Methyl-1H-indol-3-ylmethylene)-1-aza-bicyclo[2.2.2]octan-3-oneDifferent spatial arrangement around a double bond.The Z isomer can be converted to the E isomer via acid catalysis. uky.edu

Heterocyclic Ring Fusions with the Indole Nucleus

Fusing additional heterocyclic rings to the indole nucleus creates complex, polycyclic systems with unique three-dimensional structures and potentially novel biological activities. These fused systems can be synthesized by reacting suitably functionalized indole precursors with bifunctional reagents.

A common starting material for such syntheses is isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. The reactivity of the C2 and C3 carbonyl groups of isatin allows for a variety of cyclization reactions. For example, new heterocyclic systems containing an indole moiety fused with 1,3,4-thiadiazole, 1,3,4-thiadiazine, 1,2,4-triazine, pyridazine, pyrimidine, imidazole, 1,3-thiazole, and pyrazole (B372694) rings have been synthesized. researchgate.net These syntheses often start from isatin-3-thiohydrazone or other reactive isatin derivatives, which then undergo reactions with α,β-bifunctional reagents to build the new fused ring. researchgate.net

The choice of the bifunctional reagent and the reaction conditions determines the nature of the resulting fused heterocyclic system. For instance, reacting an isatin derivative with a compound containing two nucleophilic groups can lead to a cyclization reaction that forms a new ring fused to the indole core. The versatility of this approach allows for the creation of a diverse library of indole-fused heterocycles for further investigation. researchgate.net

Fused HeterocycleStarting Indole PrecursorGeneral Synthetic StrategyReference
1,3,4-Thiadiazolo-indoleIsatin-3-thiohydrazoneCyclization with appropriate bifunctional reagents. researchgate.net
1,2,4-Triazino-indoleIsatin derivativesReaction with hydrazides or related compounds. researchgate.net
Pyrimido-indoleIsatin derivativesCondensation with compounds containing an active methylene (B1212753) group and a nitrogen nucleophile. researchgate.net
Imidazo-indoleIsatin derivativesReaction with reagents containing a 1,2-diamine functionality. researchgate.net

Insufficient Data Available for this compound to Generate Requested Article

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific research data concerning the chemical compound This compound to fulfill the requirements of the requested article. The detailed outline provided necessitates in-depth information on molecular recognition, biological target interactions, and its role in biochemical pathways.

The performed searches did not yield specific studies on "this compound" that would cover the mandated topics, including:

Binding to Specific Enzyme Active Sites and Inhibition Mechanisms: No literature was found detailing the interaction of this specific compound with any enzyme active sites or describing its inhibition mechanisms. While there is research on other indole derivatives as enzyme inhibitors, this information does not pertain specifically to this compound.

Receptor Ligand Binding Hypotheses and Allosteric Modulation: There is a lack of published research hypothesizing or confirming the binding of this compound to any specific receptors, nor are there studies on its potential as an allosteric modulator.

Interactions with Nucleic Acids or Other Biomolecules: No data was located regarding the interaction of this compound with DNA, RNA, or other biomolecules.

Mimicry of Auxin Action and Signaling Pathway Modulation: While the structurally related indole-3-acetic acid is a well-known auxin, no studies were found that investigate this compound for similar plant hormone activity or its effects on any signaling pathways.

Due to the strict constraint to focus solely on "this compound" and the absence of specific research findings for this compound in the public domain, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Constructing the article would require speculation or the use of data from related but distinct molecules, which would violate the core requirement of focusing exclusively on the specified compound.

Exploration of Molecular Recognition and Biological Target Interactions of 2 1 Methyl 1h Indol 6 Yl Acetic Acid

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The methylation of the indole (B1671886) nitrogen at position 1 introduces significant changes to the molecule's physicochemical properties, which in turn can profoundly influence its interaction with biological targets. This modification has several key consequences for molecular recognition.

Firstly, the replacement of the N-H proton with a methyl group eliminates the possibility of the indole nitrogen acting as a hydrogen bond donor. In instances where a hydrogen bond with a specific amino acid residue in the binding pocket of a target protein is crucial for affinity, N-methylation would be expected to decrease binding potency. Conversely, if the N-H group is not involved in a critical hydrogen bond, its removal might not be detrimental.

A hypothetical comparison of the binding affinities of 2-(1H-indol-6-yl)acetic acid and its N-methylated counterpart with a target protein is presented in Table 1. This table illustrates how the presence or absence of the N-methyl group could impact different components of the binding energy.

Table 1: Hypothetical Contribution of N-Methylation to Binding Affinity

Feature2-(1H-indol-6-yl)acetic acid2-(1-methyl-1H-indol-6-yl)acetic acidRationale for Difference
Hydrogen Bonding (Indole N-H) Potential H-bond donorNo H-bond donor capabilityLoss of a key interaction point with the receptor.
Hydrophobicity LowerHigherIncreased van der Waals interactions with nonpolar residues.
Conformational Rigidity More flexible N-H bondRotationally more restrictedN-methylation can influence the preferred conformation of the side chain.
Overall Predicted Affinity Dependent on H-bond importanceDependent on hydrophobic pocketThe net effect is target-dependent.

This table is illustrative and the actual effects would be target-specific.

The acetic acid side chain of this compound is a critical pharmacophore, providing a key interaction point, likely with positively charged or polar residues in a binding pocket, through its carboxylate group. The orientation and conformational flexibility of this side chain are paramount for optimal binding.

The linkage of the acetic acid group to the C6 position of the indole ring allows for considerable conformational freedom. The molecule can adopt various spatial arrangements, with the side chain potentially folding over the indole ring or extending away from it. The preferred conformation in a bound state will be the one that maximizes favorable interactions with the target protein. For the related indole-3-acetic acid, it has been observed that the side chain often adopts a folded conformation over the indole ring researchgate.net.

Key interactions mediated by the acetic acid side chain include:

Ionic Interactions: The negatively charged carboxylate group can form strong ionic bonds with positively charged residues such as arginine or lysine.

Hydrogen Bonding: The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, interacting with donor groups on the protein.

The specific orientation of the acetic acid is crucial. An incorrect orientation could lead to steric clashes with the protein or place the carboxylate group in a region of unfavorable electrostatic potential, thereby reducing binding affinity. Molecular modeling studies are often employed to predict the most stable and active conformations.

Table 2: Potential Conformations of the Acetic Acid Side Chain and Their Impact on Binding

ConformationDescriptionPotential Binding Implications
Extended The acetic acid chain points away from the indole ring system.May allow for interaction with residues in a more open or solvent-exposed region of the binding site.
Folded The acetic acid chain is positioned over the face of the indole ring.Could facilitate simultaneous interactions of the indole ring and the carboxylate with different parts of the binding pocket.
Gauche Intermediate conformations between extended and folded.Offers flexibility to adapt to the specific topology of the binding site.

The preferred conformation is dictated by the specific architecture of the protein's binding pocket.

The position of the acetic acid substituent on the indole ring is a major determinant of the molecule's binding affinity and selectivity for its biological target. The C6 position is on the benzene (B151609) portion of the indole ring system, and substitution at this position has distinct implications compared to substitution on the pyrrole (B145914) ring (e.g., at C2 or C3).

Studies on related indole derivatives have shown that the position of substitution significantly impacts biological activity. For instance, in the context of binding to human serum albumin, bulky substituents at the C6 position of indole-3-acetic acid have been found to increase binding affinity researchgate.net. This suggests that the region of a binding pocket that accommodates the C6 position of the indole can be a critical determinant of binding strength.

The significance of C6 substitution can be attributed to several factors:

Vectorial Presentation of the Pharmacophore: The C6 position directs the acetic acid side chain into a specific region of space relative to the indole scaffold. This precise positioning is crucial for aligning with the interacting residues of the target protein.

Avoidance of Steric Hindrance: For some targets, substitution at other positions, such as C2 or C7, might lead to steric clashes with the protein, making the C6 position more favorable for substitution.

Modulation of Electronic Properties: Substitution on the benzene ring can influence the electronic distribution of the entire indole system, which can, in turn, affect the strength of pi-stacking or other electronic interactions with the protein.

A comparative analysis of the potential binding of different positional isomers of methyl-indole acetic acid highlights the importance of the C6 substitution pattern.

Table 3: Hypothetical Comparison of Binding Affinity for Positional Isomers of Methyl-Indole Acetic Acid

IsomerPosition of Acetic AcidPotential Impact on Binding
2-(1-methyl-1H-indol-2-yl)acetic acid C2May interfere with interactions involving the pyrrole nitrogen.
2-(1-methyl-1H-indol-3-yl)acetic acid C3A well-studied auxin analog, its binding is highly dependent on the specific auxin receptor.
This compound C6Potentially allows for favorable interactions with a distinct sub-pocket of the binding site, leading to enhanced affinity and selectivity.

This table is for illustrative purposes; actual binding affinities would need to be determined experimentally for each specific target.

Computational Docking and Molecular Interaction Modeling

Computational methods provide invaluable insights into the potential interactions between this compound and its biological targets at an atomic level. These in silico approaches can predict binding modes and estimate the energetics of these interactions, guiding further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would involve placing the molecule into the binding site of a known or hypothesized protein target, such as an auxin-binding protein, and evaluating the potential binding poses based on a scoring function.

A predicted binding mode for this compound would likely involve a combination of several types of non-covalent interactions:

Ionic and Hydrogen Bonds: The carboxylate of the acetic acid side chain is expected to form strong ionic and/or hydrogen bonds with complementary residues in the binding pocket, such as arginine, lysine, or serine.

Pi-Stacking Interactions: The aromatic indole ring is well-suited for pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group on the indole nitrogen and the carbon backbone of the indole and acetic acid chain can engage in favorable hydrophobic interactions with nonpolar residues.

The specific residues involved and the geometry of the interactions would be unique to each protein target. For example, in a hypothetical binding site, the indole ring might be sandwiched between two aromatic residues, while the carboxylate group reaches towards a positively charged patch at the entrance of the pocket.

Table 4: Predicted Interactions of this compound in a Hypothetical Binding Pocket

Molecular FeatureType of InteractionPotential Interacting Protein Residues
Indole Ring Pi-StackingPhenylalanine, Tyrosine, Tryptophan
Indole Ring HydrophobicLeucine, Isoleucine, Valine
N-Methyl Group HydrophobicAlanine, Valine
Acetic Acid Carboxylate Ionic BondArginine, Lysine
Acetic Acid Carboxylate Hydrogen BondSerine, Threonine, Asparagine, Glutamine

This table represents a generalized prediction; the actual interacting residues would be specific to the target protein.

While molecular docking provides a static picture of the most likely binding pose, the interaction between a ligand and its target is a dynamic process. Energy landscape analysis, often performed using molecular dynamics (MD) simulations, can provide a more comprehensive understanding of the binding process.

An energy landscape is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. For a ligand-target complex, the landscape will have valleys corresponding to stable and metastable conformational states and hills corresponding to energy barriers between these states.

By simulating the dynamic movements of the this compound-protein complex over time, researchers can map out this energy landscape. This analysis can reveal:

The Global Minimum Energy State: This corresponds to the most stable binding conformation.

Alternative Binding Poses: The landscape may show other, less stable binding modes that the ligand can adopt.

Binding and Unbinding Pathways: The simulation can trace the likely trajectories for the ligand entering and leaving the binding site.

Conformational Changes: The analysis can show how the protein and ligand structures adapt to each other upon binding.

Virtual Screening Approaches for Novel Target Identification

The identification of novel biological targets for a specific compound is a cornerstone of modern drug discovery and chemical biology. For a molecule such as this compound, which belongs to the indole class of compounds known for a wide range of biological activities, virtual screening and in silico target fishing represent powerful, efficient, and cost-effective strategies for elucidating its mechanism of action and discovering new therapeutic applications. nih.gov These computational methods allow for the rapid screening of vast biological and chemical spaces to generate hypotheses about potential molecular targets, which can then be validated experimentally.

In silico target fishing can be broadly categorized into two main approaches: ligand-based and receptor-based (or structure-based) methods. nih.gov The choice of strategy often depends on the available information about the query molecule and the potential targets.

Ligand-Based Virtual Screening

Ligand-based approaches are particularly useful when the structure of a compound is known, but information about its biological targets is limited. These methods rely on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities.

One common technique is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. For this compound, a pharmacophore model could be constructed based on its known structural features and then used to search databases of known bioactive compounds or target-ligand complexes. A strong match would suggest a potential biological target. Studies on other acidic indole derivatives have successfully used this approach to identify novel inhibitors for targets like microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov

Another ligand-based method involves searching chemical databases for molecules with high structural similarity to this compound. The known biological targets of these similar compounds can then be considered as potential targets for the query molecule.

Receptor-Based Virtual Screening

Receptor-based, or structure-based, virtual screening requires the three-dimensional structures of potential protein targets. The primary technique in this category is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.

In the context of this compound, a reverse docking approach would be employed. This involves docking the compound against a large library of 3D protein structures representing the "targetome." Proteins that show a high predicted binding affinity (a low docking score) are identified as potential targets. alliedacademies.org This strategy has been successfully applied to other indole-containing compounds to elucidate their binding modes and identify potential targets, such as bacterial and fungal enzymes. nih.govnih.gov For instance, molecular docking studies on indole derivatives have revealed possible binding modes to target proteins involved in antimicrobial activity. nih.gov

The following table summarizes findings from virtual screening and molecular docking studies on compounds structurally related to the indole-acetic acid scaffold, illustrating the types of targets that could potentially be identified for this compound using these methods.

Compound Class / DerivativeComputational MethodPotential Target IdentifiedResearch Focus
Indole GlyoxylamidesMolecular DockingTarget proteins in Staphylococcus aureus and Candida albicansAntimicrobial activity nih.gov
Acidic Indole DerivativesPharmacophore ModelingMicrosomal prostaglandin E2 synthase-1 (mPGES-1)Anti-inflammatory agents nih.gov
Thiophene Acetic Acid DerivativesVirtual Fragment Screening, Molecular ModelingMicrosomal prostaglandin E2 synthase-1 (mPGES-1)Anti-inflammatory and anticancer agents nih.govfrontiersin.org
Indolin-2-one DerivativesMolecular DockingCyclooxygenase-2 (COX-2)Anti-inflammatory activity mdpi.com
Indolyl-Thioxothiazolidine DerivativesMolecular DockingE. coli MurB, Lanosterol 14α-demethylase (CYP51)Antimicrobial and antifungal activity researchgate.net

Hybrid and Advanced Approaches

Modern target identification often employs a combination of ligand- and structure-based methods to increase the reliability of predictions. Furthermore, the integration of machine learning and deep learning algorithms has enhanced the predictive power of these models. nih.gov For example, proteochemometric (PCM) modeling uses descriptors from both the ligand and the protein to build predictive models of interaction. nih.gov Such an approach could be used to build a model based on known indole derivatives and their targets, which could then predict novel targets for this compound with higher accuracy.

The application of these virtual screening methodologies provides a robust framework for identifying and prioritizing potential biological targets for this compound. The resulting hypotheses from these in silico studies serve as a crucial starting point for subsequent experimental validation, ultimately accelerating the process of drug discovery and understanding the compound's pharmacological profile.

Applications of 2 1 Methyl 1h Indol 6 Yl Acetic Acid in Advanced Organic Synthesis

Utilization as a Building Block for Complex Natural Products

Extensive searches of chemical literature did not yield specific instances of 2-(1-methyl-1H-indol-6-yl)acetic acid being utilized as a direct building block for the synthesis of complex natural products.

Synthesis of Indole (B1671886) Alkaloids and Related Structures

There is no available research detailing the use of this compound as a starting material or intermediate in the total synthesis of any known indole alkaloids or related heterocyclic structures.

Incorporation into Macrocyclic Systems

Information regarding the incorporation of this compound into macrocyclic frameworks is not present in the surveyed scientific literature.

Scaffold for Medicinal Chemistry Research and Design

While the indole acetic acid scaffold, in general, is of interest in medicinal chemistry, specific research focusing on the this compound isomer is not documented.

Design of Ligands for Specific Biological Targets

No studies were found that specifically describe the design, synthesis, and biological evaluation of ligands derived from this compound for any specific biological targets.

Development of Chemical Probes for Biological Systems

There is no information available on the development or application of chemical probes based on the this compound structure for the investigation of biological systems.

Precursor in Materials Science or Analytical Chemistry Research (e.g., Fluorescent Probes)

The use of this compound as a precursor in the development of materials with specific properties, such as fluorescent probes for analytical chemistry, is not reported in the current body of scientific literature.

Future Research Directions and Unexplored Avenues for 2 1 Methyl 1h Indol 6 Yl Acetic Acid

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. While numerous methods exist for the synthesis of indole (B1671886) acetic acid derivatives, the development of novel, efficient, and highly stereoselective pathways for 2-(1-methyl-1H-indol-6-yl)acetic acid is a critical future endeavor. Current synthetic strategies for related indole compounds often result in racemic mixtures, requiring challenging and costly resolution steps.

Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to directly synthesize enantiomerically pure forms of the target molecule. This approach offers the potential for high yields and excellent stereocontrol.

Enzymatic Resolutions: Utilizing enzymes, which are inherently chiral, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. "Ene"-reductases, for example, have been shown to catalyze reactions with indole compounds under visible light, opening doors for biocatalytic approaches. acs.org

Chiral Pool Synthesis: Starting from readily available chiral precursors to build the this compound molecule with a defined stereocenter.

Success in this area would provide access to specific stereoisomers, enabling a more precise evaluation of their biological activities and structure-activity relationships (SAR). nih.gov

In-Depth Mechanistic Studies at the Quantum Level

Understanding the electronic structure and reactivity of this compound is fundamental to predicting its behavior and designing new applications. Quantum mechanical (QM) calculations can provide profound insights into molecular properties that are not easily accessible through experimental means alone.

Future quantum-level studies could include:

Reaction Pathway Modeling: Simulating proposed synthetic routes to understand reaction mechanisms, identify transition states, and predict the most energetically favorable pathways. This can guide the optimization of reaction conditions for higher yields and purity. Quantum chemical methods have been used to characterize the biosynthetic pathways of indole-3-acetic acid, demonstrating the utility of this approach. nih.gov

Conformational Analysis: Determining the stable conformations of the molecule and their relative energies, which is crucial for understanding its interaction with biological targets.

Electronic Property Calculation: Calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions to predict reactivity and potential sites for metabolic transformation or interaction with receptors.

These computational studies, when coupled with experimental validation, will accelerate the rational design of new derivatives with tailored properties.

Research FocusComputational MethodPotential Insights
Synthetic PathwaysDensity Functional TheoryReaction energetics, transition state analysis, catalyst-substrate interactions.
Biological InteractionsMolecular Docking & QM/MMBinding affinities, interaction modes with target proteins, conformational changes.
Molecular PropertiesAb initio calculationsElectron density, orbital energies, spectroscopic property prediction.

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a growing area of interest in drug discovery. While a compound may be designed for a specific target, its "off-target" interactions can lead to both adverse effects and unexpected therapeutic benefits. The indole nucleus is a common scaffold in many biologically active compounds, including those targeting cancer and viral diseases. mdpi.comrsc.orgnih.gov

A systematic exploration of the polypharmacology of this compound is a crucial future direction. This would involve:

High-Throughput Screening: Testing the compound against large panels of receptors, enzymes, and ion channels to identify a broad range of biological activities.

Computational Profiling: Using in silico methods like reverse docking to predict potential off-targets based on the compound's structure.

Phenotypic Screening: Observing the effects of the compound on cell cultures or model organisms to uncover its functional effects without a preconceived target.

Uncovering the polypharmacological profile of this compound could reveal novel therapeutic applications and provide a more complete understanding of its biological effects, including potential side effects. mdpi.com

Advanced Materials Science Applications Derived from Indole Acetic Acid Scaffolds

The unique chemical structure of the indole acetic acid scaffold makes it an attractive building block for the development of advanced materials. The indole ring system possesses interesting electronic and photophysical properties that can be exploited in materials science.

Unexplored avenues include:

Molecularly Imprinted Polymers (MIPs): Using this compound as a template molecule to create highly selective polymers for sensing, separation, or catalytic applications. Studies on indole-3-acetic acid have already demonstrated the feasibility of creating MIPs that can selectively bind indole derivatives. nih.gov

Conducting Polymers: Incorporating the indole moiety into polymer backbones to create organic materials with tunable electronic properties for use in sensors, organic electronics, or energy storage devices.

Functional Surfaces: Grafting the molecule onto surfaces to modify their properties, for example, to create biocompatible coatings for medical implants or to functionalize sensor surfaces for specific analyte detection.

Research in this area would bridge the gap between medicinal chemistry and materials science, potentially leading to novel technologies.

Application AreaMaterial TypeKey Feature of Indole Scaffold
Chemical SensingMolecularly Imprinted Polymers (MIPs)Specific recognition sites for selective binding. nih.gov
Organic ElectronicsConjugated Polymersπ-electron system of the indole ring for charge transport.
BiomaterialsSurface-Functionalized MaterialsBiocompatibility and specific interaction capabilities.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and biological research. ijirt.orgmednexus.orgjsr.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability.

For this compound, AI and ML could be applied to:

Predictive Toxicology: Developing models to predict potential toxicity and adverse effects early in the research process, reducing the need for extensive animal testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Creating models that correlate structural features of a series of derivatives with their biological activity, guiding the design of more potent and selective compounds.

De Novo Design: Using generative models to design novel molecules based on the this compound scaffold with desired properties for specific biological targets. AI-driven methodologies are increasingly used to accelerate drug development for complex conditions. ijirt.org

The application of AI and ML will undoubtedly accelerate the research and development cycle for this compound, enabling more efficient exploration of its chemical and biological potential. nih.govcrimsonpublishers.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.